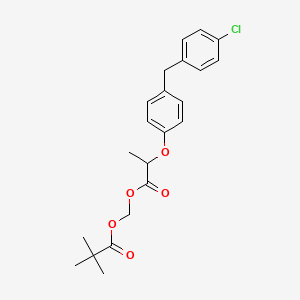
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a propanoic acid backbone with multiple functional groups, including a chlorophenyl group and a phenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- typically involves multiple steps. One common method includes the esterification of 2,2-dimethylpropanoic acid with an alcohol derivative of 4-((4-chlorophenyl)methyl)phenol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, the chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function.
類似化合物との比較
Similar Compounds
Propanoic acid, 2,2-dimethyl-, (2-(4-phenoxy)-1-oxopropoxy)methyl ester: Lacks the chlorophenyl group, resulting in different chemical properties.
Propanoic acid, 2,2-dimethyl-, (2-(4-((4-fluorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester: Contains a fluorophenyl group instead of a chlorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the chlorophenyl group in propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- imparts unique chemical and biological properties. This group enhances the compound’s reactivity in substitution reactions and may also influence its interactions with biological targets, making it distinct from similar compounds.
特性
CAS番号 |
71548-85-1 |
|---|---|
分子式 |
C22H25ClO5 |
分子量 |
404.9 g/mol |
IUPAC名 |
2-[4-[(4-chlorophenyl)methyl]phenoxy]propanoyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H25ClO5/c1-15(20(24)26-14-27-21(25)22(2,3)4)28-19-11-7-17(8-12-19)13-16-5-9-18(23)10-6-16/h5-12,15H,13-14H2,1-4H3 |
InChIキー |
WMBAYYKQOITSQL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OCOC(=O)C(C)(C)C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
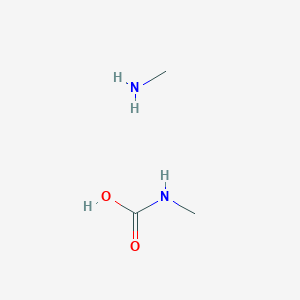
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
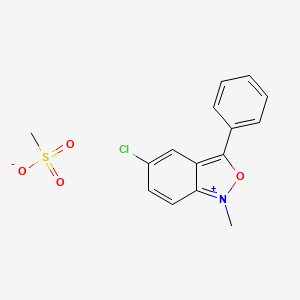
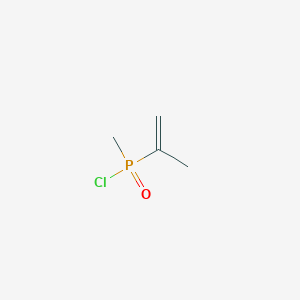
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
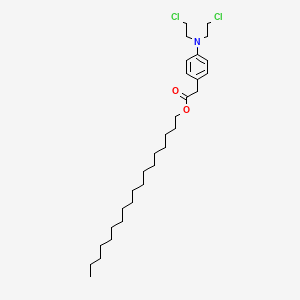

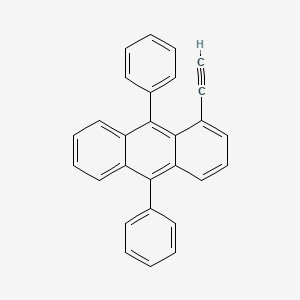
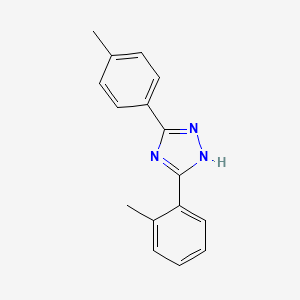
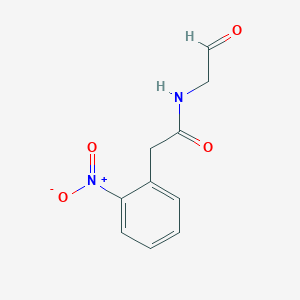
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
